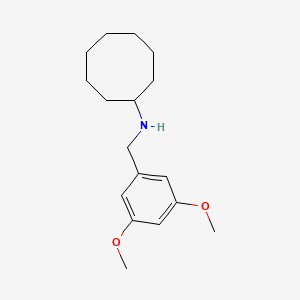
N-(3,5-dimethoxybenzyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxybenzyl)cyclooctanamine, also known as DOBU, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications. DOBU is a derivative of the phenethylamine family and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)cyclooctanamine is not fully understood, but it is believed to act primarily as a monoamine reuptake inhibitor. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-(3,5-dimethoxybenzyl)cyclooctanamine.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)cyclooctanamine has been found to exhibit a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and reduced depressive-like behavior in animal models. It has also been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which play a role in promoting the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, including its high potency and selectivity for monoamine reuptake inhibition. However, it also has some limitations, such as its potential for abuse and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on N-(3,5-dimethoxybenzyl)cyclooctanamine, including further studies on its mechanism of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in the treatment of mental health disorders. Additionally, research on the safety and potential side effects of N-(3,5-dimethoxybenzyl)cyclooctanamine is needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3,5-dimethoxybenzyl)cyclooctanamine, or N-(3,5-dimethoxybenzyl)cyclooctanamine, is a synthetic compound that has been studied extensively for its potential therapeutic applications in the treatment of mental health disorders. It exhibits a range of biochemical and physiological effects, including increased neurotransmitter levels and neurotrophic factor expression. N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(3,5-dimethoxybenzyl)cyclooctanamine.
Synthesis Methods
N-(3,5-dimethoxybenzyl)cyclooctanamine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with cyclooctylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)cyclooctanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. N-(3,5-dimethoxybenzyl)cyclooctanamine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are known to play a role in regulating mood and behavior.
properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-10-14(11-17(12-16)20-2)13-18-15-8-6-4-3-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMUXXXVACNWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)

![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)
![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)
![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)
![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)